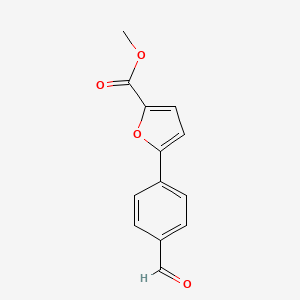

Methyl 5-(4-formylphenyl)furan-2-carboxylate

説明

Methyl 5-(4-formylphenyl)furan-2-carboxylate is a furan-based ester derivative featuring a 4-formylphenyl substituent at the 5-position of the furan ring.

特性

CAS番号 |

400746-13-6 |

|---|---|

分子式 |

C13H10O4 |

分子量 |

230.22 g/mol |

IUPAC名 |

methyl 5-(4-formylphenyl)furan-2-carboxylate |

InChI |

InChI=1S/C13H10O4/c1-16-13(15)12-7-6-11(17-12)10-4-2-9(8-14)3-5-10/h2-8H,1H3 |

InChIキー |

OFPQJVONQIUFLD-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C=O |

製品の起源 |

United States |

生物活性

Methyl 5-(4-formylphenyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Methyl 5-(4-formylphenyl)furan-2-carboxylate has the molecular formula and features a furan ring substituted with a formylphenyl group. The structure can be represented as follows:

Synthesis

The synthesis of methyl 5-(4-formylphenyl)furan-2-carboxylate typically involves the reaction of furan derivatives with appropriate aldehydes or carboxylic acids. Various methods have been reported, including palladium-catalyzed reactions which enhance yields and selectivity.

Anticancer Activity

Recent studies have demonstrated that methyl 5-(4-formylphenyl)furan-2-carboxylate exhibits notable anticancer properties. It has been tested against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells). The compound showed significant cytotoxic effects, with IC50 values indicating potent activity against these cell lines.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 62.37 |

| HepG2 | 75.00 |

| Vero | 100.00 |

These findings suggest that methyl 5-(4-formylphenyl)furan-2-carboxylate could serve as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The compound also exhibits promising antimicrobial activity. In vitro tests against both Gram-positive and Gram-negative bacteria have shown effective inhibition, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.00 |

| Escherichia coli | 250 |

These results highlight the potential of methyl 5-(4-formylphenyl)furan-2-carboxylate as an antimicrobial agent, particularly against resistant bacterial strains.

The precise mechanism underlying the biological activities of methyl 5-(4-formylphenyl)furan-2-carboxylate remains under investigation. However, it is hypothesized that its activity may be linked to the inhibition of key enzymes involved in cancer cell proliferation and bacterial metabolism.

Case Studies

- Cytotoxicity in Cancer Cells : A study involving the treatment of HeLa cells with varying concentrations of methyl 5-(4-formylphenyl)furan-2-carboxylate demonstrated a dose-dependent reduction in cell viability, supporting its potential use as an anticancer agent.

- Antibacterial Efficacy : Another study reported that this compound effectively inhibited the growth of Staphylococcus aureus at low concentrations, suggesting its utility in treating infections caused by this pathogen.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the furan ring significantly impacts solubility, crystallinity, and intermolecular interactions. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 2-fluoro-4-nitro substituent in the fluorinated analog enhances crystallinity due to strong stacking interactions between aromatic rings, as confirmed by SC-XRD . This contrasts with the 4-formyl group in the target compound, which may introduce polar interactions but reduce stacking efficiency.

- Hydroxy/Methoxy Substitution : Hydroxyl and methoxy groups improve solubility but reduce crystallinity, as seen in compound 1 (C₁₅H₁₆O₆), which forms hydrogen bonds in solution .

Structural and Crystallographic Analysis

- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Crystal System: Monoclinic (space group P2₁/c) with planar molecular geometry. Intermolecular Interactions: Dominated by π-π stacking (C···C contacts: 8.9% of Hirshfeld surface) and weak CH···O/F bonds . Thermal Stability: High melting point (>200°C) due to rigid packing .

Hydroxy/Methoxy Analogs :

Structure-Activity Relationship (SAR) :

- EWGs (e.g., NO₂, F): Enhance target binding but reduce solubility.

- Hydrophilic Groups (e.g., OH, OMe): Improve solubility but may reduce membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。